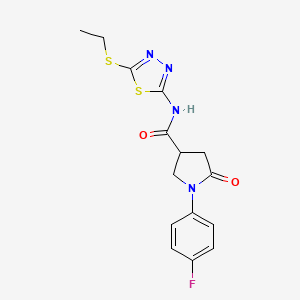

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a fluorophenyl group, and a pyrrolidine-3-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2S2/c1-2-23-15-19-18-14(24-15)17-13(22)9-7-12(21)20(8-9)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTLCTUVOCSISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole intermediate.

Synthesis of the Pyrrolidine-3-carboxamide: This involves the cyclization of a suitable precursor, such as an amino acid derivative, under basic conditions.

Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that similar thiadiazole derivatives exhibit anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : The structural components of the compound may interact with microbial enzymes or receptors, leading to antimicrobial effects .

- Anticancer Potential : Initial studies suggest that the compound could inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis .

The interaction of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide with biological systems is an area of active research:

- Enzyme Inhibition : The thiadiazole ring may serve as a key structural feature for enzyme inhibition, potentially acting as a competitive inhibitor in various biochemical pathways.

- Receptor Modulation : The compound's ability to modulate receptor activity could lead to novel therapeutic strategies in drug development.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of thiadiazole derivatives, this compound was tested against various cancer cell lines. Results indicated significant growth inhibition in several lines, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of similar compounds revealed promising results. The compound was shown to inhibit key inflammatory mediators in vitro, suggesting its utility in treating conditions like arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or active sites in enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidine-3-carboxamide moiety may contribute to the overall stability and specificity of the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The ethylthio group also adds to its distinct chemical reactivity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

The molecular formula of the compound is C14H16N4O2S, with a molecular weight of approximately 334.37 g/mol. Its structure features a thiadiazole ring, an oxopyrrolidine moiety, and a carboxamide functional group, which are significant for its pharmacological properties.

Biological Activities

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The thiadiazole moiety is particularly recognized for its ability to interact with various biological targets, including enzymes and receptors that play critical roles in microbial growth and resistance mechanisms .

Anticancer Potential : Structure–activity relationship (SAR) studies have shown that derivatives of thiadiazoles can possess anticancer activity against specific cancer cell lines. For instance, compounds with para-substituted halogen or hydroxy groups have demonstrated significant inhibitory effects on the MCF-7 breast cancer cell line .

Antioxidant Properties : The compound may also exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have indicated that certain structural modifications can enhance the antioxidant potential of thiadiazole derivatives .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation : It could also modulate receptor activity, affecting signal transduction pathways in cells.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various structural features. The presence of electron-withdrawing groups (like Cl or Br) at specific positions has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacterial strains . Conversely, electron-donating groups can improve anticancer and antioxidant properties.

| Structural Feature | Biological Activity |

|---|---|

| Para-substituted halogens | Anticancer activity against MCF-7 |

| Electron-withdrawing groups | Enhanced antimicrobial properties |

| Electron-donating groups | Increased antioxidant potential |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The results indicated that modifications to the thiadiazole ring could lead to enhanced activity .

- Anticancer Activity : Research focused on the SAR of thiadiazole derivatives revealed that specific substitutions could dramatically increase their effectiveness against cancer cell lines. For example, compounds with halogen substitutions exhibited improved selectivity and potency against MCF-7 cells .

- Antioxidant Studies : In vitro assays conducted on derivatives of this compound indicated promising antioxidant activities comparable to standard antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative damage in biological systems .

Q & A

Q. What are the recommended synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?

Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

- Step 1: Preparation of the 5-oxopyrrolidine-3-carboxamide core via cyclization of substituted γ-lactams or condensation reactions with fluorophenyl precursors .

- Step 2: Functionalization of the 1,3,4-thiadiazole ring. Ethylthio groups are introduced via nucleophilic substitution (e.g., using ethyl mercaptan or alkyl halides) .

- Step 3: Coupling the pyrrolidine carboxamide to the thiadiazole moiety using carbodiimide-mediated amidation or Ullmann-type reactions .

Critical Considerations: Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid thiadiazole ring decomposition.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm substitution patterns (e.g., fluorophenyl protons at ~7.2–7.4 ppm in H-NMR; thiadiazole carbons at 160–170 ppm in C-NMR) .

- Mass Spectrometry (HRMS): Verify molecular weight and isotopic patterns (e.g., fluorine and sulfur atoms contribute distinct isotopic signatures) .

- X-ray Crystallography: Resolve stereochemistry and confirm spatial arrangement of the pyrrolidine and thiadiazole moieties .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- In vitro cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare results with structurally related compounds (e.g., fluorophenyl-containing analogs) to identify SAR trends .

- Enzyme inhibition assays: Target kinases or proteases, as thiadiazoles and fluorophenyl groups are common pharmacophores in inhibitors .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR or COX-2). Focus on the ethylthio group’s role in hydrophobic binding pockets .

- QSAR Modeling: Train models on analogs with similar thiadiazole-pyrrolidine scaffolds to predict bioavailability or toxicity .

Data Contradiction Tip: If experimental IC values conflict with docking scores, re-evaluate force field parameters or solvent accessibility in the binding site .

Q. What strategies resolve contradictions in solubility vs. bioactivity data?

Methodological Answer:

- Solubility Enhancement: Introduce hydrophilic substituents (e.g., hydroxyl groups) on the pyrrolidine ring while retaining the ethylthio-thiadiazole core. Use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .

- Prodrug Design: Mask the carboxamide as an ester to improve membrane permeability, with enzymatic cleavage in vivo .

Q. How to design stability studies under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thiadiazole rings are prone to hydrolysis under acidic conditions; adjust formulation accordingly .

- Metabolic Stability: Use liver microsomes (human/rat) to identify major metabolites. Fluorophenyl groups may reduce oxidative metabolism compared to non-fluorinated analogs .

Q. What advanced spectroscopic techniques elucidate reaction mechanisms during synthesis?

Methodological Answer:

- In situ FTIR: Track intermediate formation (e.g., carbonyl stretching frequencies during amide coupling) .

- LC-MS/MS: Detect transient intermediates in multi-step reactions, such as thioether intermediates during thiadiazole functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.